![molecular formula C19H20N2O2 B5850153 2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPB is a derivative of benzamide and is synthesized using a specific method.
作用機序
The mechanism of action of DMPB varies depending on the specific application. In neuroscience, DMPB acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which increases the sensitivity of the receptor to acetylcholine and enhances cognitive function and memory. In cancer research, DMPB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. The exact mechanism of action of DMPB in drug discovery is still under investigation.
Biochemical and Physiological Effects:
DMPB has been found to have various biochemical and physiological effects depending on the specific application. In neuroscience, DMPB has been shown to enhance cognitive function and memory by increasing the sensitivity of the α7 nicotinic acetylcholine receptor to acetylcholine. In cancer research, DMPB has been found to inhibit the growth of cancer cells by inducing apoptosis. The exact biochemical and physiological effects of DMPB in drug discovery are still under investigation.
実験室実験の利点と制限
DMPB has several advantages and limitations for lab experiments. One advantage is that it has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. Another advantage is that it is relatively easy to synthesize using a specific method. However, one limitation is that its mechanism of action is still not fully understood, which makes it challenging to optimize its efficacy and safety profiles. Additionally, the availability of DMPB may be limited, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for the research of DMPB. One direction is to further investigate its mechanism of action in different scientific research fields. Another direction is to optimize its efficacy and safety profiles for drug discovery applications. Additionally, future research can focus on developing new derivatives of DMPB with improved properties and investigating their potential applications in various scientific research fields.
Conclusion:
In conclusion, DMPB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DMPB can lead to the development of new drugs with improved efficacy and safety profiles and enhance our understanding of its mechanism of action in different scientific research fields.
合成法
The synthesis of DMPB involves the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with 2,5-dimethylbenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
DMPB has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, DMPB has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. In cancer research, DMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2,5-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-6-14(2)17(12-13)19(23)20-15-7-9-16(10-8-15)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKDWAYULAGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
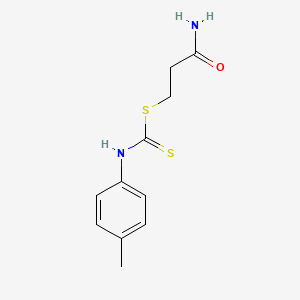
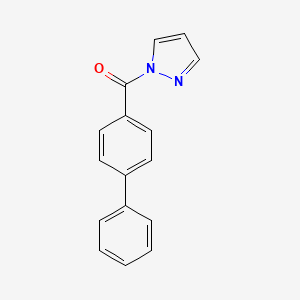
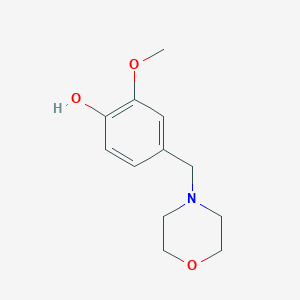
![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)

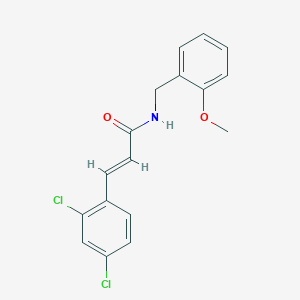

![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
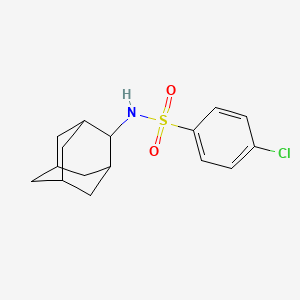
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
